Cas no 10595-51-4 (N-Methyl-4-nitrosoaniline)

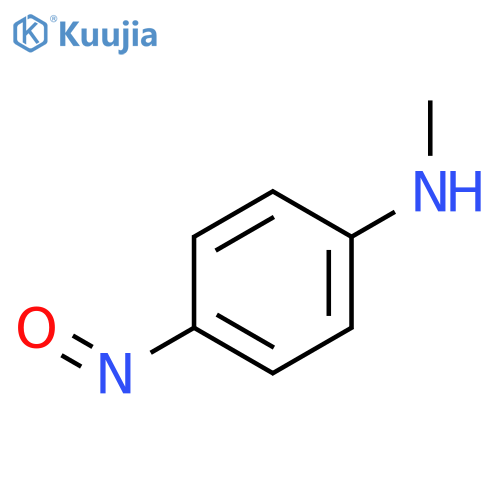

N-Methyl-4-nitrosoaniline structure

商品名:N-Methyl-4-nitrosoaniline

N-Methyl-4-nitrosoaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine,N-methyl-4-nitroso-

- 4-nitroso-N-methylaniline

- N-METHYL-4-NITROSOANILINE

- Nsc66522

- Benzenamine, N-methyl-4-nitroso-

- NSC-66522

- N-Methyl-4-nitrosobenzenamine

- p-Nitrosomethylaniline [French]

- SCHEMBL21253847

- NSC677514

- 10595-51-4

- N-methyl-4-nitroso-aniline

- AKOS006272317

- SCHEMBL537959

- N-Methyl-N-(4-nitrosophenyl)amine

- UNII-13URY0G44B

- p-Nitrosomonomethylanilin

- 3-07-00-03370 (Beilstein Handbook Reference)

- ZPHCTSKOFFWBHL-UHFFFAOYSA-N

- N-Methyl-p-nitrosoaniline

- NSC 66522

- BRN 2077886

- NSC-677514

- ANILINE, N-METHYL-p-NITROSO-

- p-Nitrosomethylaniline

- (3-BROMO-2,4,6-TRIMETHYLPHENYLCARBAMOYL)METHYLIMINODIACETICACID

- P-NITROSO-N-METHYLANILINE

- DTXSID70147436

- 13URY0G44B

- N-Methyl-4-nitrosoaniline

-

- MDL: MFCD00019923

- インチ: InChI=1S/C7H8N2O/c1-8-6-2-4-7(9-10)5-3-6/h2-5,8H,1H3

- InChIKey: ZPHCTSKOFFWBHL-UHFFFAOYSA-N

- ほほえんだ: CNC1=CC=C(C=C1)N=O

計算された属性

- せいみつぶんしりょう: 136.06374

- どういたいしつりょう: 136.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 41.5Ų

じっけんとくせい

- PSA: 41.46

N-Methyl-4-nitrosoaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | S4418651-1G |

N-METHYL-4-NITROSOANILINE |

10595-51-4 | AldrichCPR | 1g |

RMB 1299.72 | 2025-02-20 | |

| TRC | M339888-50mg |

N-Methyl-4-nitrosoaniline |

10595-51-4 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M339888-500mg |

N-Methyl-4-nitrosoaniline |

10595-51-4 | 500mg |

$ 115.00 | 2022-06-03 | ||

| TRC | M339888-100mg |

N-Methyl-4-nitrosoaniline |

10595-51-4 | 100mg |

$ 65.00 | 2022-06-03 |

N-Methyl-4-nitrosoaniline 関連文献

-

Emma L. Teuten,Richard N. Loeppky Org. Biomol. Chem. 2005 3 1097

-

2. Polarity and basicity of solvents. Part 2. Solvatochromic hydrogen-bonding shifts as basicity parametersChristian Laurence,Pierre Nicolet,Maryvonne Helbert J. Chem. Soc. Perkin Trans. 2 1986 1081

-

Basuvaraj Suresh Kumar,Amarajothi Dhakshinamoorthy,Kasi Pitchumani Catal. Sci. Technol. 2014 4 2378

-

4. Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomersDaniel A. Fletcher,Brian G. Gowenlock,Keith G. Orrell J. Chem. Soc. Perkin Trans. 2 1998 797

-

5. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoanilineD. Lyn H. Williams J. Chem. Soc. Perkin Trans. 2 1982 801

10595-51-4 (N-Methyl-4-nitrosoaniline) 関連製品

- 156-10-5(4-Nitrosodiphenylamine)

- 4964-69-6(5-Chloroquinaldine)

- 61549-49-3(9-Decenenitrile)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬